2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core
Mechanism of Action
Target of Action
Similar compounds, such as imidazopyridines, have been used in the treatment of migraines and cancer, suggesting that they may target related receptors or enzymes .
Mode of Action
It’s known that imidazopyridines interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds . The specific interactions of 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.
Biochemical Pathways
Given the structural similarity to other imidazopyridines, it’s plausible that this compound could influence pathways related to the conditions treated by these compounds, such as migraines and cancer .
Pharmacokinetics
The design and synthesis of bioisosteres, such as this compound, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce side effects, including toxicity .
Result of Action
Based on the therapeutic applications of similar compounds, it can be inferred that the compound may have effects on cellular signaling pathways, potentially leading to altered cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions and cost-effective reagents to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to investigate various biochemical pathways.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives that share the core structure but differ in their substituents. Examples include:
- 2-(methyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
- 2-(ethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid .
Uniqueness
2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to the presence of the cyclopropylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)7-3-4-12-10-9(7)13-8(14-10)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBWOLLNBHCROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC3=NC=CC(=C3N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.